molecular formula C17H27ClN6O2 B7773767 7-((Z)-3-Chloro-but-2-enyl)-8-(2-diethylamino-ethylamino)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione

7-((Z)-3-Chloro-but-2-enyl)-8-(2-diethylamino-ethylamino)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione

Cat. No.: B7773767
M. Wt: 382.9 g/mol
InChI Key: IBGMVIHZTMPJMI-WQLSENKSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-((Z)-3-Chloro-but-2-enyl)-8-(2-diethylamino-ethylamino)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a purine core substituted with chloro-but-enyl and diethylamino-ethylamino groups. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-((Z)-3-Chloro-but-2-enyl)-8-(2-diethylamino-ethylamino)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione involves multiple steps, starting with the preparation of the purine core. The key steps include:

    Formation of the Purine Core: The purine core is synthesized through a series of condensation reactions involving formamide and other precursors.

    Substitution Reactions: The chloro-but-enyl and diethylamino-ethylamino groups are introduced through nucleophilic substitution reactions. These reactions typically require specific conditions, such as the presence of a base and controlled temperature.

    Purification: The final compound is purified using techniques like recrystallization or chromatography to ensure high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

7-((Z)-3-Chloro-but-2-enyl)-8-(2-diethylamino-ethylamino)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules. It may serve as a probe for studying enzyme mechanisms or as a ligand for receptor binding studies.

Medicine

In medicine, 7-((Z)-3-Chloro-but-2-enyl)-8-(2-diethylamino-ethylamino)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industrial applications, the compound can be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-((Z)-3-Chloro-but-2-enyl)-8-(2-diethylamino-ethylamino)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific context of its use, such as in biological or medicinal research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-((Z)-3-Chloro-but-2-enyl)-8-(2-diethylamino-ethylamino)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione apart is its unique combination of functional groups and its purine core. This structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for diverse scientific applications.

Properties

IUPAC Name

7-[(Z)-3-chlorobut-2-enyl]-8-[2-(diethylamino)ethylamino]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27ClN6O2/c1-6-23(7-2)11-9-19-16-20-14-13(24(16)10-8-12(3)18)15(25)22(5)17(26)21(14)4/h8H,6-7,9-11H2,1-5H3,(H,19,20)/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBGMVIHZTMPJMI-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC1=NC2=C(N1CC=C(C)Cl)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CCNC1=NC2=C(N1C/C=C(/C)\Cl)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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